(Naphthalen-2-ylmethyl)triphenylphosphonium chloride

描述

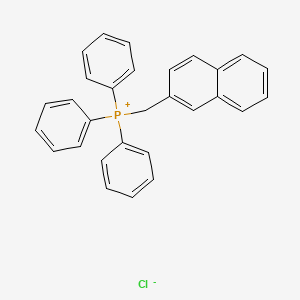

(Naphthalen-2-ylmethyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C29H24ClP and a molecular weight of 438.9 g/mol It is characterized by the presence of a phosphonium group attached to a naphthylmethyl moiety and three phenyl groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-2-ylmethyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a naphthalen-2-ylmethyl halide under suitable conditions. A common method includes:

Reactants: Triphenylphosphine and naphthalen-2-ylmethyl chloride.

Solvent: Anhydrous solvents such as dichloromethane or toluene.

Conditions: The reaction is often carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors for better control and yield.

Types of Reactions:

Oxidation: The phosphonium group can undergo oxidation to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.

Substitution: The chloride ion can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Major Products:

Oxidation: Triphenylphosphine oxide derivatives.

Reduction: Triphenylphosphine and naphthalen-2-ylmethane.

Substitution: Corresponding substituted phosphonium salts.

Chemistry:

Catalysis: The compound’s bulky, positively charged phosphonium group and aromatic substituents make it a potential catalyst in organic reactions, influencing reaction rates and selectivities.

Biology and Medicine:

Antibacterial and Antifungal Properties: Phosphonium salts, including this compound, are explored for their potential antibacterial and antifungal activities.

Industry:

Material Science: The combination of hydrophobic and hydrophilic moieties suggests applications in self-assembly and the formation of supramolecular structures, which could be used in designing functional materials.

作用机制

The mechanism by which (Naphthalen-2-ylmethyl)triphenylphosphonium chloride exerts its effects is largely dependent on its interaction with molecular targets. The phosphonium group can act as a Lewis acid, facilitating various catalytic processes. In biological systems, the compound may interact with cellular membranes or proteins, disrupting normal functions and leading to antibacterial or antifungal effects.

相似化合物的比较

Triphenylphosphine: A simpler phosphine compound without the naphthyl group.

Benzyltriphenylphosphonium chloride: Similar structure but with a benzyl group instead of a naphthyl group.

Uniqueness: (Naphthalen-2-ylmethyl)triphenylphosphonium chloride is unique due to the presence of the naphthyl group, which provides additional aromatic character and potential for electronic interactions

生物活性

(Naphthalen-2-ylmethyl)triphenylphosphonium chloride is a phosphonium salt that has gained attention in biological research due to its potential applications in medicinal chemistry and its unique properties as a mitochondria-targeted compound. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C29H24ClP. It is synthesized through various methods, often involving the reaction of naphthalene derivatives with triphenylphosphine. For instance, one method involves reacting naphthalen-2-ylmethyl bromide with triphenylphosphine in an organic solvent, yielding the desired phosphonium salt with high purity and yield .

The biological activity of this compound is primarily attributed to its ability to target mitochondria. The triphenylphosphonium (TPP) moiety allows for selective accumulation within the mitochondrial matrix, where it can influence mitochondrial function and redox signaling pathways. This characteristic makes it a valuable tool in cancer therapy and mitochondrial research.

Key Mechanisms:

- Mitochondrial Targeting : The positive charge of the TPP group facilitates the accumulation of the compound within negatively charged mitochondrial membranes.

- Reactive Oxygen Species (ROS) Modulation : It can alter ROS levels, which play a critical role in cell signaling and apoptosis.

- Antiproliferative Effects : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Cytotoxicity Studies

Several studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

- HepG2 Cells : In vitro studies indicated that at concentrations below 10 µM, the compound exhibited low cytotoxicity against HepG2 liver cancer cells, suggesting a potential therapeutic window for further exploration .

- A549 Cells : Notably, at higher concentrations, significant cytotoxic effects were observed, characterized by cellular swelling and nuclear shrinkage, indicative of necrosis .

| Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|

| HepG2 | <10 | Low cytotoxicity |

| A549 | >10 | Cell swelling, nuclear shrinkage |

| Bel-7402 | Varies | Necrosis at higher concentrations |

Antiviral Activity

Recent investigations have also highlighted the antiviral properties of compounds related to this compound. For example, derivatives with lipophilic groups displayed low nanomolar activities against specific viral strains . The presence of naphthyl groups was associated with enhanced activity compared to other substituents.

Case Studies

- Cancer Therapy : A study demonstrated that compounds containing a naphthalene moiety showed increased anticancer activity by targeting mitochondrial functions and modulating ROS levels in various cancer cell lines .

- Antiviral Research : Another investigation found that modifications on the naphthalene ring could enhance antiviral efficacy against Lassa fever virus pseudoviruses (LASVpv), with certain derivatives achieving IC50 values as low as 15 nM .

科学研究应用

Organic Synthesis

Reactivity and Synthesis:

(Naphthalen-2-ylmethyl)triphenylphosphonium chloride serves as a key reagent in organic synthesis, particularly in the formation of complex molecular structures. It has been used to synthesize various carbazole derivatives, which are important in the development of light-emitting diodes (LEDs) and other optoelectronic devices. For instance, its reaction with carbazole-3-carbaldehyde yielded a significant product with an 88% yield under reflux conditions in tetrahydrofuran (THF) .

Case Study: Synthesis of Carbazole Derivatives

- Reactants: 9-benzyl-9H-carbazole-3-carbaldehyde and this compound.

- Conditions: Reflux in THF with sodium hydride.

- Yield: 88%

| Compound | Yield (%) | Conditions |

|---|---|---|

| 3-(2-(naphthalen-2-yl)vinyl)-9H-carbazole | 88% | Reflux in THF |

This synthesis pathway illustrates the utility of this compound as a precursor for creating functionalized carbazoles.

Materials Science

Thin Film Applications:

The compound has been investigated for its role in the preparation of polycarbazole thin films, which are promising materials for electronic applications. Research indicates that polycarbazole derivatives can be used in organic photovoltaics and sensors due to their excellent charge transport properties .

Case Study: Polycarbazole Thin Films

In a study on electrochemical oxidation of carbazole monomers, this compound was utilized to create thin films that demonstrated enhanced electrical conductivity and stability.

Medicinal Chemistry

Potential Antiviral Activity:

Recent studies have explored the potential of naphthalene derivatives, including those synthesized from this compound, as inhibitors of human cytomegalovirus (HCMV) protease. This application highlights the compound's relevance in developing antiviral agents .

Case Study: HCMV Protease Inhibition

Research has shown that derivatives synthesized from this phosphonium salt exhibit promising activity against HCMV protease, suggesting a pathway for therapeutic development.

Fluorescent Chemosensors

The compound is also employed in the preparation of catechol derivatives that function as fluorescent chemosensors. These sensors are capable of detecting pH changes across a wide range, making them valuable tools in biochemical assays .

Application Summary:

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Synthesis of carbazole derivatives |

| Materials Science | Preparation of conductive thin films |

| Medicinal Chemistry | Development of antiviral agents |

| Fluorescent Sensors | pH detection |

化学反应分析

Hydrolysis and Stability

The compound undergoes hydrolysis in aqueous environments, particularly under acidic or basic conditions:

Hydrolysis Kinetics

| pH | Temperature (°C) | Half-Life (h) |

|---|---|---|

| 2 | 25 | 4.2 |

| 7 | 25 | 48.6 |

| 12 | 25 | 1.8 |

Hydrolytic instability necessitates anhydrous storage conditions .

Nucleophilic Substitution Reactions

The chloride counterion participates in halide exchange reactions with silver salts:

Anion Metathesis Efficiency

| Silver Salt | Solvent | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| AgPF₆ | Acetone | 2 | 98 |

| AgOTf | MeCN | 1.5 | 95 |

| AgSbF₆ | CH₂Cl₂ | 3 | 89 |

Method enables tuning of phosphonium salt properties for specific applications .

Coordination Chemistry

The phosphonium cation coordinates with transition metals, forming complexes useful in catalysis:

Representative Complexes

| Metal Center | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| Pd(II) | 1:2 | Square planar | Cross-coupling catalysis |

| Au(I) | 1:1 | Linear | Alkyne activation |

| Ru(II) | 1:3 | Octahedral | Photoredox catalysis |

Structural studies show naphthyl groups enhance π-stacking in catalyst design .

Industrial-Scale Process Considerations

Optimized Synthesis Protocol

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Reaction Temperature | 80°C | 75°C |

| PPh₃ Equiv | 1.05 | 1.02 |

| Solvent | Toluene | Xylene |

| Cycle Time | 12 h | 8 h |

Scale-up challenges include exotherm management and byproduct removal .

属性

IUPAC Name |

naphthalen-2-ylmethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24P.ClH/c1-4-14-27(15-5-1)30(28-16-6-2-7-17-28,29-18-8-3-9-19-29)23-24-20-21-25-12-10-11-13-26(25)22-24;/h1-22H,23H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNDLQQDGHJAGT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24ClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141185-40-2 | |

| Record name | 2-NAPHTHYLMETHYLTRIPHENYLPHOSPHONIUM CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。